![molecular formula C13H20N2O3 B179249 tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate CAS No. 150767-02-5](/img/structure/B179249.png)
tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate (TBMBH) is a chemical compound that has gained significant attention from the scientific community due to its potential use in various applications. TBMBH is a hydrazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate is not fully understood. However, it has been suggested that tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has also been found to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various cellular processes. Additionally, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anticancer activity against various cancer cell lines. However, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has not been extensively studied in vivo, which limits its potential for clinical use.
Future Directions
There are several future directions for the study of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate. One future direction is to study the in vivo efficacy of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate against various types of cancer. Another future direction is to study the potential use of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate as a fluorescent probe for the detection of nitric oxide in vivo. Additionally, future studies could focus on optimizing the synthesis method of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate to obtain higher yields and improve its water solubility.
Conclusion:
In conclusion, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate is a hydrazine derivative that has gained significant attention from the scientific community due to its potential use in various applications. tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been found to exhibit significant anticancer activity against various cancer cell lines, as well as antifungal and antibacterial activities. tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has several advantages for lab experiments, including its ease of synthesis and anticancer activity. However, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has some limitations for lab experiments, including its low water solubility. Future studies could focus on optimizing the synthesis method of tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate and studying its in vivo efficacy against various types of cancer.
Scientific Research Applications
Tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has also been found to exhibit antifungal and antibacterial activities. Additionally, tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate has been studied for its potential as a fluorescent probe for the detection of nitric oxide.
properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOJPYAGIBKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168299 | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate | |
CAS RN |
150767-02-5 | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150767-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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